LY379268

Description

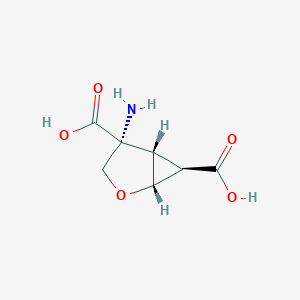

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASVRZWVUGJELU-MDASVERJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436637 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191471-52-0 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191471-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-379268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-379268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of LY379268: A Technical Guide for Researchers

Introduction

LY379268, known chemically as (-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a highly potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3] Its discovery has been a significant milestone in the field of neuroscience, providing a powerful tool to investigate the physiological roles of these receptors and offering a promising therapeutic candidate for a range of neurological and psychiatric disorders.[1][2] Activation of group II mGluRs is known to reduce excessive glutamate release, a pathological hallmark in conditions such as stroke, epilepsy, drug abuse, and schizophrenia.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and core experimental protocols associated with LY379268 for researchers, scientists, and drug development professionals.

Pharmacological Profile

LY379268 exhibits nanomolar potency at human mGluR2 and mGluR3 subtypes, with significantly lower affinity for other mGluR subtypes and ionotropic glutamate receptors.[4] This selectivity makes it an invaluable research tool for elucidating the specific functions of group II mGluRs.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of LY379268.

Table 1: Binding Affinity of LY379268 at Human mGlu Receptors

| Receptor Subtype | Ki (nM) |

| mGluR2 | 14.1 ± 1.4 |

| mGluR3 | 5.8 ± 0.64 |

Data from Monn et al., 1999, derived from displacement of [3H]LY341495 binding in cells expressing recombinant human mGlu receptors.

Table 2: Functional Potency of LY379268 at Human mGlu Receptors

| Receptor Subtype | EC50 (nM) (cAMP Inhibition) |

| mGluR2 | 2.69 ± 0.26 |

| mGluR3 | 4.58 ± 0.04 |

| mGluR6 | 401 ± 46 |

| mGluR8 | 1690 ± 130 |

Data from Monn et al., 1999, measured as the inhibition of forskolin-stimulated cAMP formation in non-neuronal cells expressing human mGlu receptor subtypes.[3]

Synthesis of LY379268

The chemical synthesis of LY379268 is a multi-step process that starts from furan (B31954) and involves a key carboxycyclopropanation reaction. The following is a detailed description of the synthetic route based on the seminal work by Monn and colleagues.

Synthetic Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions between the mGluR2/3 agonist, LY379268, and cocaine on in vivo neurochemistry and behavior in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The group II metabotropic glutamate receptor agonist, LY379268, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

A Deep Dive into the Glutamatergic Mechanism of Action of LY379268

For Researchers, Scientists, and Drug Development Professionals

LY379268 is a potent and selective agonist for Group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3. Its mechanism of action centers on the modulation of glutamate neurotransmission, a key pathway implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the molecular interactions, signaling cascades, and functional consequences of LY379268 activity, supported by quantitative data, detailed experimental methodologies, and visual pathway representations.

Core Mechanism: Agonism at mGluR2 and mGluR3

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors.[1] LY379268 selectively targets the Group II mGluRs, which are G-protein coupled receptors that play a crucial role in regulating synaptic excitability.[2] Activation of these presynaptic autoreceptors typically leads to a reduction in glutamate release, thereby dampening excessive excitatory signaling.[2][3] This has positioned Group II mGluR agonists as promising therapeutic agents for conditions associated with glutamate dysregulation, such as schizophrenia and anxiety.[1][2][4]

Binding Affinity and Potency

LY379268 exhibits high affinity and potency for both mGluR2 and mGluR3 subtypes. The following table summarizes the key quantitative parameters from in vitro studies.

| Receptor Subtype | Parameter | Value (nM) |

| Human mGluR2 | Ki | 40.6 |

| Human mGluR3 | Ki | 4.7 |

| Human mGluR2 | EC50 | 2.69 - 3.91 |

| Human mGluR3 | EC50 | 4.48 - 7.63 |

-

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

Data sourced from multiple studies.[5][6]

Downstream Signaling Pathways and Cellular Effects

The activation of mGluR2/3 by LY379268 initiates a cascade of intracellular signaling events that ultimately modulate neuronal function. The primary coupling of these receptors is to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7] However, the effects of LY379268 extend beyond this canonical pathway, influencing other critical signaling molecules and downstream effectors.

Regulation of AMPA and NMDA Receptor Trafficking

A significant aspect of LY379268's mechanism involves the modulation of postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, the primary mediators of fast excitatory synaptic transmission.

Studies have shown that LY379268 can increase the surface expression and total protein levels of AMPA receptor subunits GluA1 and GluA2 in prefrontal cortical neurons.[1][8] This effect appears to be mediated by distinct signaling pathways:

-

GluA1 Trafficking: Primarily regulated by the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][8]

-

GluA2 Trafficking: Involves both the ERK1/2 and Glycogen Synthase Kinase-3β (GSK-3β) signaling pathways.[1][8]

Furthermore, LY379268 has been found to modulate NMDA receptor expression and function, reversing deficits induced by NMDA receptor antagonists through the activation of the Akt/GSK-3β pathway.[7]

Caption: Signaling pathways activated by LY379268.

Neurotrophic Factor Modulation

LY379268 has also been shown to enhance the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[9] This increase in GDNF leads to the time-related phosphorylation of the RET receptor and the activation of the downstream ERK1/2 signaling pathway in the mouse striatum.[9] This suggests a potential role for LY379268 in promoting neuronal survival and plasticity.

Experimental Protocols

The characterization of LY379268's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

In Vitro Assays

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of LY379268 for mGluR subtypes.

-

Methodology:

-

Membranes are prepared from cells stably expressing the specific human mGluR subtype (e.g., mGluR2 or mGluR3).

-

Membranes are incubated with a radiolabeled ligand (e.g., [3H]LY341495) of known affinity for the receptor.

-

Increasing concentrations of unlabeled LY379268 are added to compete with the radioligand for binding.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The Ki value is calculated from the IC50 (concentration of LY379268 that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

-

-

-

Functional Assays (cAMP Accumulation):

-

Objective: To determine the functional potency (EC50) of LY379268 as an agonist.

-

Methodology:

-

CHO cells stably expressing the mGluR subtype of interest are used.

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Adenylyl cyclase is stimulated with forskolin.

-

Increasing concentrations of LY379268 are added, and the inhibition of forskolin-stimulated cAMP accumulation is measured.

-

cAMP levels are quantified using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

-

The EC50 value is determined from the concentration-response curve.

-

-

-

Western Blotting:

-

Objective: To measure changes in the expression and phosphorylation of signaling proteins (e.g., ERK1/2, Akt, GSK-3β) and receptor subunits (e.g., GluA1, GluA2).

-

Methodology:

-

Cultured neurons or tissue samples are treated with LY379268 for a specified duration.

-

Cells or tissues are lysed to extract proteins.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is incubated with primary antibodies specific for the protein of interest (total and phosphorylated forms).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Band intensities are quantified using densitometry software.

-

-

Caption: General workflow for Western blot analysis.

Electrophysiology

-

Whole-Cell Patch-Clamp Recordings:

-

Objective: To measure synaptic currents and assess the functional impact of LY379268 on neuronal excitability.

-

Methodology:

-

Acute brain slices (e.g., from the prefrontal cortex or hippocampus) are prepared.

-

Individual neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell's interior.

-

Spontaneous or evoked postsynaptic currents (e.g., miniature excitatory postsynaptic currents, mEPSCs) are recorded in the absence and presence of LY379268.

-

Changes in the amplitude and frequency of these currents provide insights into presynaptic and postsynaptic mechanisms of action.

-

-

In Vivo Studies

-

Animal Models of Neurological and Psychiatric Disorders:

-

Objective: To evaluate the therapeutic potential of LY379268 in preclinical models.

-

Methodology:

-

Schizophrenia Models: LY379268 has been tested in models using NMDA receptor antagonists like phencyclidine (PCP) or MK-801 to induce schizophrenia-like behaviors (e.g., hyperlocomotion, cognitive deficits).[1][7][10] The ability of LY379268 to reverse these behavioral and physiological abnormalities is assessed.

-

Anxiety Models: The anxiolytic or anxiogenic effects of LY379268 are evaluated using tests such as the elevated plus-maze, light-dark box, and open field tests.[2][11][12]

-

Drug Abuse Models: The ability of LY379268 to reduce drug-seeking behavior and relapse is investigated in models of cocaine and methamphetamine self-administration.[13][14]

-

-

-

In Vivo Microdialysis:

-

Objective: To measure extracellular levels of neurotransmitters, such as glutamate, in specific brain regions following systemic administration of LY379268.

-

Methodology:

-

A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal.

-

Artificial cerebrospinal fluid is perfused through the probe, allowing for the diffusion of neurotransmitters from the extracellular space into the dialysate.

-

Dialysate samples are collected at regular intervals before and after LY379268 administration.

-

Neurotransmitter concentrations in the samples are analyzed using high-performance liquid chromatography (HPLC).

-

-

Conclusion

LY379268 exerts its effects on the glutamate system primarily through potent and selective agonism at mGluR2 and mGluR3. Its mechanism of action is multifaceted, involving the canonical Gi/o-mediated inhibition of adenylyl cyclase and subsequent reduction in presynaptic glutamate release, as well as the modulation of postsynaptic AMPA and NMDA receptor function through intricate signaling pathways involving ERK1/2, GSK-3β, and Akt. Furthermore, its ability to enhance neurotrophic factor production highlights a potential for neuroprotective and plasticity-promoting effects. The comprehensive understanding of these mechanisms, derived from a combination of in vitro and in vivo studies, provides a strong foundation for the continued investigation and development of Group II mGluR agonists as therapeutic agents for a variety of central nervous system disorders.

References

- 1. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LY379268 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]

- 6. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 7. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Group II metabotropic glutamate receptor agonist LY379268 regulates AMPA receptor trafficking in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mGluR2/3 agonist LY379268, by enhancing the production of GDNF, induces a time-related phosphorylation of RET receptor and intracellular signaling Erk1/2 in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mGluR2/3 agonist LY379268 reverses NMDA receptor antagonist effects on cortical gamma oscillations and phase coherence, but not working memory impairments, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The group II metabotropic glutamate receptor agonist, LY379268, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of LY379268: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY379268, chemically known as (-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a potent and highly selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3)[1][2][3][4]. As a systemically available compound, it has been extensively utilized in preclinical research to investigate the therapeutic potential of targeting mGluR2/3 in a variety of central nervous system (CNS) disorders[1][2]. Activation of these receptors is primarily associated with the modulation of excessive glutamate release, a pathological hallmark in numerous neurological and psychiatric conditions[1][2]. Preclinical studies have demonstrated the efficacy of LY379268 in animal models of schizophrenia, anxiety, drug abuse, epilepsy, pain, and neurodegeneration[1][2][3]. This review provides a comprehensive overview of the pharmacology of LY379268, detailing its binding and functional activity, key signaling pathways, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action

LY379268 exerts its pharmacological effects primarily through the activation of mGluR2 and mGluR3, which are G-protein-coupled receptors (GPCRs) predominantly coupled to the Gαi/o signaling cascade[4]. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[4]. These receptors are typically located on presynaptic terminals, where their activation leads to a reduction in the release of neurotransmitters, most notably glutamate[1][2][5]. This presynaptic inhibitory action is a key component of its neuroprotective and potential antipsychotic effects[1][6][7][8].

Quantitative Pharmacological Data

The binding affinities and functional potencies of LY379268 for human mGluR2 and mGluR3 have been well-characterized. The following tables summarize the key quantitative data from in vitro studies.

| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |

| human mGluR2 | 14.1 ± 1.4 nM | 2.69 nM | [9] |

| human mGluR3 | 5.8 ± 0.64 nM | 4.48 nM | [9] |

| human mGluR2 | 40.6 nM | 3.91 nM | [10] |

| human mGluR3 | 4.7 nM | 7.63 nM | [10] |

Table 1: In Vitro Binding and Functional Activity of LY379268 at Human mGluR2 and mGluR3.

LY379268 demonstrates over 80-fold selectivity for group II mGluRs over group I (mGluR1a, mGluR5a) and group III (mGluR4a, mGluR7a) receptors, where it shows no significant agonist or antagonist activity[9][11]. It also has no effect on radioligand binding to the glutamate recognition sites of ionotropic NMDA, AMPA, or kainate receptors[9].

Key Signaling Pathways and Downstream Effects

The activation of mGluR2/3 by LY379268 initiates several downstream signaling cascades that mediate its diverse pharmacological effects.

Modulation of AMPA Receptor Trafficking

In prefrontal cortical neurons, LY379268 has been shown to regulate the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[12][13]. Treatment with LY379268 increases the surface and total expression of the GluA1 and GluA2 subunits of AMPA receptors[12][13]. This effect is blocked by the mGluR2/3 antagonist LY341495 and is mimicked by a selective mGluR2 agonist, suggesting a primary role for mGluR2 in this process[12][13]. This regulation of postsynaptic AMPA receptors is thought to contribute to its potential efficacy in treating schizophrenia[12]. The signaling pathways involved in this process are multifaceted and appear to be subunit-specific.

GDNF-RET Signaling Pathway

In the striatum, LY379268 treatment has been shown to increase the production of Glial Cell Line-Derived Neurotrophic Factor (GDNF)[14]. This enhancement of GDNF levels subsequently leads to the time-dependent phosphorylation and activation of its receptor, RET (Rearranged during transfection), at the Tyr1062 residue[14]. This activation further propagates downstream to induce the phosphorylation of Erk1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway[14]. This neurotrophic effect may contribute to the neuroprotective properties of LY379268, particularly in the context of the nigrostriatal dopaminergic system[14].

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional potency (EC50) of LY379268 for mGluR subtypes.

Methodology:

-

Cell Lines: Stably transfected cell lines, such as baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells, expressing individual human mGluR subtypes are used[9].

-

Binding Assays:

-

Radioligand: The antagonist [3H]-LY341495 is used as the radioligand for displacement studies at group II receptors[9].

-

Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (LY379268).

-

Detection: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis: Ki values are calculated from the IC50 values (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation[9].

-

-

Functional Assays:

-

Method: The inhibitory effect on adenylyl cyclase activity is measured. Cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

-

Procedure: Cells are pre-incubated with varying concentrations of LY379268 before the addition of forskolin.

-

Detection: Intracellular cAMP levels are quantified using methods such as radioimmunoassay or homogenous time-resolved fluorescence (HTRF).

-

Analysis: EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Neuroprotection Model (Gerbil Global Ischemia)

Objective: To assess the neuroprotective effects of LY379268 against ischemic neuronal damage[6][7].

Methodology:

-

Animal Model: Adult Mongolian gerbils are used.

-

Ischemia Induction: Global cerebral ischemia is induced by bilateral common carotid artery occlusion (BCAO) for a period of 5 minutes[6][7].

-

Drug Administration: LY379268 (e.g., 10 mg/kg, i.p.) is administered at various time points before or after the ischemic insult[6][7].

-

Behavioral Assessment: Ischemia-induced hyperactivity is often monitored as a behavioral outcome[6][7].

-

Histological Analysis: After a survival period (e.g., 14-28 days), animals are euthanized, and brains are processed for histological staining (e.g., with cresyl violet).

-

Outcome Measure: The degree of neuronal damage, particularly in the vulnerable CA1 region of the hippocampus, is quantified by counting surviving pyramidal neurons[6][7].

Summary and Future Directions

LY379268 is a foundational pharmacological tool that has been instrumental in validating group II mGluRs as a therapeutic target for a wide range of CNS disorders. Its high potency and selectivity have allowed for precise dissection of the roles of mGluR2 and mGluR3 in synaptic transmission and neuronal signaling. The compound's demonstrated efficacy in preclinical models of psychosis, anxiety, and neurodegeneration highlights the therapeutic promise of this mechanism[1][2][3]. Future research will likely focus on further elucidating the complex downstream signaling pathways engaged by LY379268 and translating the wealth of preclinical findings into clinically effective therapeutics. While clinical data on LY379268 itself is not available, it has paved the way for the development of other mGluR2/3 agonists that have entered clinical trials[1][2][12].

References

- 1. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY-379,268 - Wikipedia [en.wikipedia.org]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The group II metabotropic glutamate receptor agonist, LY379268, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of LY379268, a selective mGlu2/3 receptor agonist: investigations into possible mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR AGONIST LY379268 COUNTERACTED KETAMINE-AND APOMORPHINE-INDUCED PERFORMANCE DEFICITS IN THE OBJECT RECOGNITION TASK, BUT NOT OBJECT LOCATION TASK, IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LY379268 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]

- 11. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 12. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Group II metabotropic glutamate receptor agonist LY379268 regulates AMPA receptor trafficking in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mGluR2/3 agonist LY379268, by enhancing the production of GDNF, induces a time-related phosphorylation of RET receptor and intracellular signaling Erk1/2 in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of LY379268

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the structure-activity relationship (SAR) for LY379268, a potent and selective Group II metabotropic glutamate (B1630785) receptor (mGluR) agonist. It consolidates quantitative data, outlines key experimental methodologies, and visualizes critical pathways and relationships to support advanced research and development in neuropharmacology.

Introduction: The Significance of LY379268

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting through both ionotropic and metabotropic glutamate receptors (mGluRs).[1] Group II mGluRs, comprising mGluR2 and mGluR3 subtypes, are Gi/Go-coupled receptors that presynaptically inhibit glutamate release. Their activation is a key therapeutic strategy for mitigating the excessive glutamate transmission associated with various neurological and psychiatric disorders, including schizophrenia.[1][2]

LY379268, chemically known as (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, emerged from research into conformationally constrained glutamate analogs.[2][3] It is a highly potent, selective, and systemically active agonist for mGluR2 and mGluR3.[2][4] Its rigid bicyclic structure locks the pharmacophore into a confirmation that is highly favorable for Group II mGluR binding, conferring both high affinity and selectivity.[3][5] This document explores the critical structural features of LY379268 and its analogs that govern their pharmacological activity.

Pharmacological Profile of LY379268

LY379268 demonstrates high potency at both human mGluR2 and mGluR3, with nanomolar efficacy. It has over 80-fold selectivity against Group I and Group III mGluRs.[4] The compound is orally bioavailable and crosses the blood-brain barrier, making it a valuable tool for in vivo studies and a benchmark for novel agonist development.[6]

Table 1: Quantitative Pharmacological Data for LY379268

| Receptor Subtype | Assay Type | Value (nM) | Source(s) |

| hmGluR2 | EC50 | 2.69 | [4] |

| EC50 | 3.91 | [7] | |

| Ki | 40.6 | [7] | |

| hmGluR3 | EC50 | 4.48 | [4] |

| EC50 | 7.63 | [7] | |

| Ki | 4.7 | [7] |

EC50: Half-maximal effective concentration; Ki: Inhibitory constant.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of LY379268 and related compounds is centered on its rigid bicyclo[3.1.0]hexane scaffold. This framework was engineered as a constrained analog of glutamic acid to mimic the proposed bioactive conformation for Group II mGluRs.[3]

The Bicyclo[3.1.0]hexane Core

The foundation of LY379268's activity lies in its parent compound, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740).[3][5] This rigid structure constrains the key torsion angles between the α-amino acid and the distal carboxyl groups, which is critical for selective recognition by Group II mGluRs.[3] The introduction of the 2-oxa bridge in LY379268 maintains this potent agonist activity.[2]

Modifications at the C4 Position

Exploration of the C4 position on the bicyclic core has revealed it to be a critical determinant of receptor subtype selectivity and functional activity.[8]

-

C4α-Methyl Substitution (LY541850): Introducing a methyl group in the alpha orientation results in a molecule with an unusual mixed pharmacological profile: an agonist at mGluR2 and an antagonist at mGluR3.[8]

-

C4β-Methyl Substitution: The diastereomer with a methyl group in the beta orientation retains the dual agonist activity seen in the parent compounds.[8]

-

C4-Spirocyclopropane Substitution (LY2934747): Fusing a cyclopropane (B1198618) ring at the C4 position also yields a potent dual mGlu2/3 agonist, demonstrating that this position can tolerate specific bulky substitutions.[8]

Other Key Structural Modifications

Further modifications to the bicyclic scaffold have yielded other potent agonists. The introduction of fluorine at the C6 position, particularly in (+)-2-Amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0028), produces a compound with remarkably high affinity for both mGluR2 and mGluR3.[5] This suggests that electronegative substitutions at this position are well-tolerated and can enhance binding.

Table 2: Structure-Activity Relationship of Key Bicyclo[3.1.0]hexane Analogs

| Compound | Key Structural Feature(s) | mGluR2 Activity | mGluR3 Activity |

| LY354740 | Bicyclo[3.1.0]hexane core | Potent Agonist | Potent Agonist |

| LY379268 | 2-Oxa-bicyclo[3.1.0]hexane core | Potent Agonist (EC50 ~2.7 nM)[4] | Potent Agonist (EC50 ~4.5 nM)[4] |

| LY541850 | C4α-Methyl substitution | Agonist | Antagonist |

| (C4β-Methyl Analog) | C4β-Methyl substitution | Agonist | Agonist |

| MGS0028 | 6-Fluoro, 4-Oxo substitution | Potent Agonist (Ki = 0.57 nM)[5] | Potent Agonist (Ki = 2.07 nM)[5] |

Signaling and Experimental Frameworks

Group II mGluR Signaling Pathway

LY379268 exerts its effects by activating the canonical Gi/o signaling cascade. As a presynaptic autoreceptor agonist, its primary function is to reduce neurotransmitter release.

Logical Framework for SAR Analysis

The SAR for this class of compounds can be summarized by dissecting the core scaffold and the impact of substitutions at key positions.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the discovering institutions, the characterization of LY379268 and its analogs relies on standard neuropharmacological assays. The general methodologies are described below.

Radioligand Binding Affinity Assay (General Protocol)

This assay determines the affinity of a compound (Ki) for the target receptor by measuring its ability to displace a known radiolabeled ligand.

-

Preparation: Cell membranes are prepared from cell lines stably expressing the human mGluR2 or mGluR3 subtype.

-

Incubation: Membranes are incubated in a buffered solution with a fixed concentration of a specific radioligand (e.g., [3H]LY354740).

-

Competition: Increasing concentrations of the test compound (e.g., LY379268) are added to compete for binding with the radioligand.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: Data are fitted to a one-site competition model to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Agonist Assay: cAMP Inhibition (General Protocol)

This assay measures a compound's functional potency (EC50) by quantifying its ability to inhibit adenylyl cyclase activity, a downstream effect of Gi/o protein activation.[3]

-

Cell Culture: CHO or HEK293 cells expressing the target mGluR subtype are cultured.

-

Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin, to elevate intracellular cyclic AMP (cAMP) levels.[3]

-

Treatment: Increasing concentrations of the agonist (e.g., LY379268) are added to the cells.

-

Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Analysis: A dose-response curve is generated by plotting the percentage inhibition of the forskolin-stimulated cAMP signal against the agonist concentration. The EC50 value is determined from this curve.

General Experimental Workflow for SAR

The process of evaluating new analogs follows a standardized workflow from synthesis to in vivo validation.

Conclusion

The structure-activity relationship of LY379268 is well-defined, hinging on a conformationally rigid bicyclo[3.1.0]hexane core that ensures high-affinity and selective interaction with Group II mGluRs. The SAR data shows that while the core pharmacophore is essential, substitutions at the C4 position offer a powerful strategy for tuning subtype selectivity, enabling the development of molecules with unique profiles, such as mixed agonist/antagonists. This detailed understanding provides a robust foundation for the rational design of next-generation mGluR2/3 modulators with improved therapeutic properties for treating complex CNS disorders.

References

- 1. Group II Metabotropic Glutamate Receptor Agonist LY379268 Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 5. Stork: Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists [storkapp.me]

- 6. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LY379268 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]

- 8. Synthesis and pharmacological characterization of C4-disubstituted analogs of 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate: identification of a potent, selective metabotropic glutamate receptor agonist and determination of agonist-bound human mGlu2 and mGlu3 amino terminal domain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonist LY379268: A Technical Guide to its Selectivity for mGluR2 versus mGluR3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of LY379268, a potent agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). This document compiles quantitative binding and functional data, details the experimental methodologies used for their determination, and presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of LY379268's pharmacological characteristics.

Executive Summary

LY379268 is a highly selective agonist for group II metabotropic glutamate receptors, which comprise mGluR2 and mGluR3. These receptors are implicated in the modulation of synaptic transmission and neuronal excitability, making them attractive therapeutic targets for a variety of neurological and psychiatric disorders. LY379268 exhibits nanomolar potency at both human mGluR2 and mGluR3, with a slight preference for mGluR2 in functional assays. This guide delves into the specifics of this selectivity, providing the data and protocols necessary for researchers in the field.

Quantitative Data on LY379268 Selectivity

The following table summarizes the potency and affinity of LY379268 and related compounds at human mGluR2 and mGluR3. This data is critical for understanding the compound's selectivity profile.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| LY379268 | hmGluR2 | cAMP Functional Assay | EC50 | 2.69 | |

| LY379268 | hmGluR3 | cAMP Functional Assay | EC50 | 4.48 | |

| LY354740 | hmGluR2 | Radioligand Binding | Ki | 11.2 | |

| LY354740 | hmGluR3 | Radioligand Binding | Ki | 19.6 |

EC50 (Half-maximal effective concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor.

Experimental Protocols

The determination of the selectivity of LY379268 for mGluR2 and mGluR3 relies on robust in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound (e.g., LY379268) by quantifying its ability to displace a radiolabeled ligand from the target receptor.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human mGluR2 or mGluR3 are cultured to high density.

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Cell membranes expressing either mGluR2 or mGluR3.

-

A fixed concentration of a suitable radioligand, such as [3H]-LY341495.

-

A range of concentrations of the unlabeled test compound (LY379268).

-

-

To determine non-specific binding, a high concentration of a known unlabeled ligand (e.g., glutamate) is added to a set of control wells.

-

The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.

3. Detection and Data Analysis:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 (half-maximal inhibitory concentration) is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for EC50 Determination)

This assay measures the functional potency of an agonist by quantifying its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the mGluR2/3 signaling pathway.

1. Cell Culture:

-

CHO or HEK293 cells stably co-expressing either human mGluR2 or mGluR3 and a reporter gene responsive to cAMP levels (e.g., luciferase) are used.

-

Cells are plated in 96-well plates and grown to an appropriate confluency.

2. cAMP Accumulation Assay:

-

The cell culture medium is replaced with a stimulation buffer.

-

To stimulate cAMP production, cells are treated with forskolin (B1673556), an activator of adenylyl cyclase.

-

Concurrently, cells are treated with a range of concentrations of the agonist (LY379268).

-

The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

3. Detection and Data Analysis:

-

Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

The data is normalized to the response produced by forskolin alone.

-

The EC50 value, representing the concentration of LY379268 that causes 50% inhibition of the forskolin-stimulated cAMP accumulation, is determined by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of LY379268's activity, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Group II mGlu Receptor Signaling Pathway

Caption: Canonical signaling pathway for group II mGlu receptors (mGluR2/mGluR3).

Experimental Workflow for Agonist Selectivity Profiling

Caption: A typical experimental workflow for determining GPCR agonist selectivity.

Conclusion

LY379268 is a potent and highly selective agonist for group II metabotropic glutamate receptors, with a slight functional preference for mGluR2 over mGluR3. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the pharmacology of LY379268 and other mGluR2/3-targeting compounds. The visualized signaling pathway and experimental workflow further aid in the conceptualization and design of future studies in this area. This comprehensive overview is intended to support the ongoing efforts in the development of novel therapeutics targeting the glutamatergic system.

The Core Downstream Signaling Pathways of LY379268: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY379268 is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.[2] Activation of mGluR2/3 by LY379268 triggers a cascade of intracellular signaling events that are primarily inhibitory in nature, leading to a reduction in glutamate release and modulation of postsynaptic excitability.[2][3] This guide provides a detailed overview of the core downstream signaling pathways affected by LY379268, presenting quantitative data, experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Receptor Binding and G-Protein Activation

LY379268 exhibits high affinity and selectivity for mGluR2 and mGluR3. Upon binding, it stabilizes a conformational change in the receptor, facilitating the activation of associated heterotrimeric Gi/o proteins. This activation is characterized by the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then go on to modulate their respective downstream effectors.

Quantitative Data: Receptor Binding and G-Protein Activation

| Parameter | Receptor | Value | Species | Assay |

| EC50 | hmGlu2 | 2.69 nM | Human | Radioligand Binding |

| EC50 | hmGlu3 | 4.48 nM | Human | Radioligand Binding |

| EC50 | G-protein activation | 0.019 ± 0.012 μM | Rat | [³⁵S]GTPγS binding |

| Ki | mGluR2 | 0.165 µM | Not Specified | Radioligand Binding |

| Ki | mGluR3 | 0.302 µM | Not Specified | Radioligand Binding |

EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) indicates the binding affinity of an inhibitor.[4]

Core Downstream Signaling Cascades

The activation of Gi/o proteins by LY379268 initiates several key downstream signaling pathways.

Inhibition of Adenylyl Cyclase and cAMP Reduction

The primary and most well-established downstream effect of mGluR2/3 activation is the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA).[5]

References

- 1. LY-379,268 - Wikipedia [en.wikipedia.org]

- 2. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 5. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of LY379268

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY379268 is a potent and highly selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] These receptors are crucial modulators of synaptic transmission and neuronal excitability, primarily by inhibiting the release of glutamate.[3] Due to its ability to attenuate excessive glutamatergic activity, LY379268 has been extensively investigated as a potential therapeutic agent for a range of central nervous system (CNS) disorders, including schizophrenia, anxiety, drug addiction, and neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of LY379268, summarizing key preclinical data, experimental protocols, and mechanisms of action to support ongoing research and development efforts.

Pharmacodynamics

The primary mechanism of action of LY379268 is the activation of mGluR2 and mGluR3. These G-protein coupled receptors are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They are predominantly located on presynaptic terminals, where their activation inhibits the release of neurotransmitters, most notably glutamate.

Receptor Binding and Potency

LY379268 exhibits high affinity and selectivity for mGluR2 and mGluR3. In vitro studies have consistently demonstrated its potent agonist activity at these receptors with significantly lower affinity for other mGlu receptor subtypes and no significant activity at ionotropic glutamate receptors.[4]

| Parameter | Value | Species/System | Reference |

| EC50 (hmGluR2) | 2.69 nM | Human metabotropic glutamate receptor 2 | [5][6] |

| EC50 (hmGluR3) | 4.48 nM | Human metabotropic glutamate receptor 3 | [5][6] |

| Ki (mGluR2) | 14.1 ± 1.4 nM | Rat mGluR2 (displacement of [3H]-LY341495) | [4] |

| Ki (mGluR3) | 5.8 ± 0.64 nM | Rat mGluR3 (displacement of [3H]-LY341495) | [4] |

| Selectivity | > 80-fold | Over Group I and Group III mGlu receptors | [5][6][7] |

Effects on Neurotransmitter Systems

A significant body of research has focused on the modulatory effects of LY379268 on various neurotransmitter systems, which are central to its therapeutic potential.

| Neurotransmitter System | Effect of LY379268 | Brain Region | Species | Reference |

| Glutamate | Decreased release | Hippocampus | Rat | [8] |

| Dopamine | Attenuated cocaine-induced increase | Caudate Nucleus | Squirrel Monkey | [7] |

| Dopamine | No effect on basal levels | Caudate Nucleus | Squirrel Monkey | [7] |

Downstream Signaling Pathways

Activation of mGluR2/3 by LY379268 initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The primary pathway involves the inhibition of adenylyl cyclase through the Gi/o alpha subunit of the G-protein, leading to reduced cAMP production. This, in turn, affects the activity of protein kinase A (PKA) and the phosphorylation state of downstream targets like the cAMP response element-binding protein (CREB). Additionally, LY379268 has been shown to modulate the extracellular signal-regulated kinase (ERK) pathway.

Pharmacokinetics

While LY379268 is known to be systemically active and readily crosses the blood-brain barrier, detailed quantitative pharmacokinetic parameters in preclinical species are not extensively reported in publicly available literature. The following table summarizes the available qualitative and semi-quantitative data.

| Parameter | Value/Observation | Species | Route of Administration | Reference |

| Systemic Availability | Systemically active/bioavailable | Rat, Gerbil | i.p., s.c. | [1][4] |

| Brain Penetration | Readily crosses the blood-brain barrier | Gerbil, Rat | i.p. | [4] |

| Tmax (Brain) | ~30 minutes | Gerbil | 10 mg/kg i.p. | [4] |

| Duration in Brain | Receptor-active concentrations maintained for over 24 hours | Gerbil | 10 mg/kg i.p. | [4] |

| Clearance from Brain | ~90% cleared within 8 hours | Gerbil | 10 mg/kg i.p. | [9] |

| Oral Bioavailability | Generally low for this class of compounds | Rat, Dog (for analogue LY354740) | p.o. | [10] |

Metabolism and Excretion: Specific details regarding the metabolic pathways and excretion routes of LY379268 are not well-documented in the available literature.

Key Preclinical Experimental Protocols

The following section details the methodologies for key in vivo experiments that have been instrumental in characterizing the pharmacodynamic effects of LY379268.

Neuroprotection in a Gerbil Model of Global Ischemia

-

Objective: To assess the neuroprotective effects of LY379268 against ischemic neuronal damage.

-

Animal Model: Male gerbils.

-

Procedure:

-

Bilateral occlusion of the common carotid arteries for 5 minutes to induce global cerebral ischemia.

-

LY379268 (10 mg/kg) or vehicle administered intraperitoneally (i.p.) at 30 minutes post-occlusion.

-

Histological analysis of the brain, specifically the CA1 region of the hippocampus, at various time points (e.g., 5 days) post-ischemia to quantify neuronal survival.

-

-

Key Findings: LY379268 significantly prevented the loss of CA1 hippocampal neurons, demonstrating potent neuroprotective effects.[8]

Modulation of Cocaine-Seeking Behavior in Rats

-

Objective: To investigate the effect of LY379268 on the reinstatement of cocaine-seeking behavior.

-

Animal Model: Male rats.

-

Procedure:

-

Rats were trained to self-administer cocaine, associating a specific lever press with drug infusion.

-

The cocaine-seeking behavior was then extinguished by removing the drug reinforcement.

-

Reinstatement of cocaine-seeking was induced by a non-contingent "priming" injection of cocaine (10 mg/kg, i.p.).

-

LY379268 (0.3, 1, or 3 mg/kg, i.p.) or vehicle was administered 30 minutes before the reinstatement test.

-

-

Key Findings: Systemic administration of LY379268 significantly inhibited cocaine-induced reinstatement of drug-seeking behavior.[11]

Assessment of Anxiety-Like Behavior in Rats

-

Objective: To evaluate the anxiolytic or anxiogenic potential of LY379268.

-

Animal Model: Male Wistar rats.

-

Procedure (Light/Dark Box Test):

-

The apparatus consists of a box divided into a dark compartment and a brightly lit compartment.

-

LY379268 (0.3, 1, and 3 mg/kg) or vehicle was administered i.p. 30 minutes before the test.

-

Rats were placed in the light compartment, and their behavior (e.g., time spent in each compartment, number of transitions) was recorded for a set period.

-

-

Key Findings: At the highest dose (3 mg/kg), LY379268 induced anxiety-like behavior, as indicated by a decrease in the time spent in the light compartment and a reduced number of transitions.[12][13]

Conclusion

LY379268 is a valuable pharmacological tool for investigating the roles of mGluR2 and mGluR3 in the CNS. Its potent and selective agonist activity, coupled with its ability to modulate key neurotransmitter systems, underscores its therapeutic potential for a variety of neurological and psychiatric disorders. While its pharmacodynamic profile is well-characterized, a more detailed quantitative understanding of its pharmacokinetics, including oral bioavailability and metabolic fate, would be highly beneficial for future drug development efforts. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of targeting Group II metabotropic glutamate receptors.

References

- 1. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mGluR2/3 agonist LY379268 rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Liraglutide in Rat Plasma Using Selective Liquid Chromatography-Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 7. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The group II metabotropic glutamate receptor agonist, LY379268, inhibits both cocaine- and food-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

LY379268: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY379268 is a potent and highly selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. As presynaptic autoreceptors and heteroreceptors, their activation typically leads to a reduction in glutamate release. This mechanism has positioned Group II mGluR agonists as promising therapeutic agents for a variety of neurological and psychiatric disorders characterized by excessive glutamatergic transmission, including anxiety, schizophrenia, epilepsy, and neurodegenerative diseases. This technical guide provides an in-depth overview of the in vitro and in vivo pharmacological effects of LY379268, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the in vitro potency and affinity of LY379268 for its target receptors.

| Receptor Subtype | Parameter | Value (nM) | Species | Reference |

| Human mGluR2 | EC50 | 2.69 | Human | [1][2] |

| Human mGluR3 | EC50 | 4.48 | Human | [1][2] |

| mGluR2 | Ki | 40.6 | Not Specified | |

| mGluR3 | Ki | 4.7 | Not Specified |

Table 1: In Vitro Potency and Affinity of LY379268. EC50 (half maximal effective concentration) values indicate the concentration of LY379268 required to elicit 50% of its maximal effect in functional assays. Ki (inhibition constant) values represent the binding affinity of LY379268 to the receptors.

In Vitro Effects of LY379268

LY379268 elicits a range of effects in cellular and tissue-based assays, primarily through the activation of mGluR2 and mGluR3. These effects underscore its potential as a modulator of neuronal function and survival.

Neuroprotection Against Excitotoxicity

A key in vitro effect of LY379268 is its ability to protect neurons from excitotoxic insults, particularly those mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors.

Experimental Protocol: Neuroprotection Assay in Mixed Cortical Cultures

-

Cell Culture: Primary mixed cortical cultures are prepared from embryonic day 15-16 mice. Neurons and astrocytes are plated on poly-L-lysine-coated 96-well plates and maintained in neurobasal medium supplemented with B27 and glutamine. Experiments are typically performed on mature cultures (12-14 days in vitro).

-

NMDA Challenge: Cultures are challenged with 60 µM NMDA for 10 minutes in the absence or presence of LY379268 (1 µM).

-

Assessment of Cell Viability: Neuronal viability is assessed 24 hours after the NMDA challenge. This is commonly done using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, or by staining with fluorescent viability dyes such as propidium (B1200493) iodide (for dead cells) and Hoechst 33342 (for all cell nuclei).

-

Data Analysis: Neuroprotection is quantified by comparing the percentage of neuronal death in cultures treated with NMDA alone to those co-treated with NMDA and LY379268.

References

Preclinical Profile of LY379268: A Potent and Selective mGlu2/3 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY379268, chemically known as (-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) (mGlu) receptors, specifically mGlu2 and mGlu3.[1][2] Extensive preclinical research has demonstrated its therapeutic potential across a range of neurological and psychiatric disorders, including schizophrenia, anxiety, drug addiction, epilepsy, and ischemic brain injury.[1][2] This document provides a comprehensive overview of the preclinical findings for LY379268, focusing on its pharmacological properties, mechanism of action, and efficacy in various animal models. All quantitative data are summarized in structured tables, key experimental protocols are detailed, and signaling pathways and experimental workflows are visualized using diagrams.

Core Pharmacology and Mechanism of Action

LY379268 exerts its effects by activating group II mGlu receptors (mGlu2 and mGlu3), which are G-protein coupled receptors that play a crucial role in modulating synaptic transmission.[1] These receptors are predominantly located on presynaptic terminals, where their activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately suppresses the release of neurotransmitters, particularly glutamate, in brain regions where it is excessive.[1][3] This modulatory action on glutamate release is believed to be the primary mechanism underlying the therapeutic effects of LY379268.[1][3]

Receptor Binding and Functional Activity

LY379268 demonstrates high potency and selectivity for mGlu2 and mGlu3 receptors. In vitro studies have quantified its binding affinity and functional agonistic activity.

Table 1: In Vitro Receptor Affinity and Potency of LY379268

| Parameter | Receptor | Value | Species | Reference |

| Ki | mGlu2 | 14.1 ± 1.4 nM | Human | [4] |

| Ki | mGlu3 | 5.8 ± 0.64 nM | Human | [4] |

| EC50 | hmGlu2 | 2.69 nM | Human | [5] |

| EC50 | hmGlu3 | 4.48 nM | Human | [5] |

No significant agonist or antagonist activity was observed at human mGlu1a, mGlu4a, mGlu5a, or mGlu7a receptors, demonstrating over 80-fold selectivity for group II receptors.[4][5][6]

Signaling Pathway

The activation of mGlu2/3 receptors by LY379268 initiates a signaling cascade that modulates neuronal excitability.

Preclinical Efficacy in Animal Models

LY379268 has been evaluated in a multitude of rodent models for various CNS disorders.

Schizophrenia

In models relevant to schizophrenia, LY379268 has shown antipsychotic-like effects. It has been found to reverse behavioral deficits induced by NMDA receptor antagonists like phencyclidine (PCP) and MK-801.[7][8] Furthermore, in a two-hit mouse model of schizophrenia, acute treatment with LY379268 (3 mg/kg) restored NMDA and GABAA receptor levels, comparable to the atypical antipsychotic olanzapine.[9] In rats reared in social isolation, a neurodevelopmental model of schizophrenia, LY379268 (1 mg/kg, i.p.) reversed locomotor hyperactivity and recognition memory deficits.[10]

Table 2: Efficacy of LY379268 in Animal Models of Schizophrenia

| Animal Model | Species | Dose | Effect | Reference |

| PCP-induced hyperactivity | Rat | - | Blocks effects | [7] |

| DOI-induced head twitches | Rat | - | Blocks effects | [7] |

| Two-hit model (NRG1 HET + PCP) | Mouse | 3 mg/kg | Restored NMDA and GABAA receptor binding density | [9] |

| Post-weaning social isolation | Rat | 1 mg/kg, i.p. | Reversed locomotor hyperactivity and recognition memory deficits | [10] |

Neuroprotection

LY379268 has demonstrated significant neuroprotective properties in models of cerebral ischemia.

In a gerbil model of global cerebral ischemia, LY379268 (10 mg/kg, i.p.) administered 30 minutes post-occlusion almost completely prevented the loss of CA1 hippocampal neurons.[11] Significant neuroprotection was also observed when administered 1 and 2 hours post-ischemia.[11] However, it was found to be ineffective in a rat model of focal cerebral ischemia.[11]

Table 3: Neuroprotective Effects of LY379268 in Ischemia Models

| Animal Model | Species | Dose | Administration Time | Outcome | Reference |

| Bilateral Carotid Artery Occlusion (Global Ischemia) | Gerbil | 10 mg/kg, i.p. | 30 min post-occlusion | Almost complete prevention of CA1 hippocampal neuron loss | [11] |

| Bilateral Carotid Artery Occlusion (Global Ischemia) | Gerbil | 10 mg/kg, i.p. | 1 hr post-occlusion | Significant neuroprotection | [11] |

| Bilateral Carotid Artery Occlusion (Global Ischemia) | Gerbil | 20 mg/kg, i.p. | 2 hr post-occlusion | Significant neuroprotection | [11] |

| Middle Cerebral Artery Occlusion (Focal Ischemia) | Rat | 10 or 20 mg/kg, i.p. | - | No effect on infarct size | [11] |

Anxiety

The effects of LY379268 in animal models of anxiety appear to be dose-dependent. While lower doses (0.3 and 1 mg/kg) did not affect anxiety-like behavior in rats, a higher dose (3 mg/kg) induced an anxiogenic-like effect in the light/dark box and open field tests.[12] This effect was not attributable to changes in locomotor activity.[12]

Drug Abuse and Addiction

LY379268 has shown promise in reducing drug-seeking and self-administration behaviors in animal models of addiction. It has been shown to decrease methamphetamine self-administration in rats in a dose-dependent manner, with significant attenuation at 0.3 and 1.0 mg/kg.[13] It also suppresses alcohol self-administration and cue-induced reinstatement of alcohol seeking.

Pain

In models of inflammatory pain, LY379268 has demonstrated anti-hyperalgesic effects. In rats with carrageenan-induced inflammation, a 3 mg/kg dose of LY379268 significantly delayed the development of thermal hyperalgesia without affecting paw inflammation.[4] In mice, LY379268 dose-dependently reduced capsaicin-induced neurogenic hyperalgesia.[4]

Experimental Protocols

Radioligand Binding Assay for mGlu2/3 Receptors

Objective: To determine the binding affinity (Ki) of LY379268 for mGlu2 and mGlu3 receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human mGlu2 or mGlu3 receptors are prepared.

-

Binding Reaction: Membranes are incubated with a specific radiolabeled antagonist, such as [³H]-LY341495, in the presence of varying concentrations of the test compound (LY379268).

-

Incubation: The reaction mixture is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Global Cerebral Ischemia Model in Gerbils

Objective: To evaluate the neuroprotective effects of LY379268 against ischemic neuronal damage.

Methodology:

-

Animal Preparation: Anesthetized male gerbils are used.

-

Ischemia Induction: Both common carotid arteries are occluded for 5 minutes to induce global cerebral ischemia.

-

Drug Administration: LY379268 or vehicle is administered intraperitoneally (i.p.) at specified times post-occlusion.

-

Survival Period: Animals are allowed to recover and survive for a set period (e.g., 7 days).

-

Histological Analysis: Brains are collected, sectioned, and stained (e.g., with cresyl violet) to assess neuronal damage, particularly in the CA1 region of the hippocampus.

-

Quantification: The number of surviving neurons in the CA1 region is counted and compared between treatment groups.

Discussion and Future Directions

The preclinical data for LY379268 strongly support its potential as a therapeutic agent for a variety of CNS disorders. Its mechanism of action, centered on the modulation of excessive glutamate release, addresses a key pathophysiological component of these conditions. The compound has demonstrated a favorable pharmacological profile with high potency and selectivity for mGlu2/3 receptors.

While the preclinical efficacy is promising, the dose-dependent anxiogenic-like effects observed in some studies warrant further investigation. Future research should focus on elucidating the precise conditions under which LY379268 exerts its therapeutic versus potential adverse effects. Additionally, while no clinical data for LY379268 are available, the findings from these preclinical studies have paved the way for the clinical development of other mGlu2/3 receptor agonists.[1][2] The continued exploration of this class of compounds holds significant promise for the development of novel treatments for complex neurological and psychiatric illnesses. There are some inconsistent findings regarding an additional activity as a partial agonist at the dopamine (B1211576) D2 receptor which may contribute to its profile.[7]

References

- 1. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 6. LY379268 | mGlu2/3 agonist | Probechem Biochemicals [probechem.com]

- 7. LY-379,268 - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mGluR2/3 agonist LY379268 rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mGluR2/3 agonist LY379268 reverses post-weaning social isolation-induced recognition memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LY379268, a potent and selective Group II metabotropic glutamate receptor agonist, is neuroprotective in gerbil global, but not focal, cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The group II metabotropic glutamate receptor agonist, LY379268, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of the Therapeutic Potential of LY379268

Introduction

LY379268, or (-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors, mGlu2 and mGlu3.[1][2] These receptors are G-protein coupled receptors that act as presynaptic autoreceptors, modulating the release of glutamate in the central nervous system.[1][3] By activating these receptors, LY379268 effectively reduces excessive glutamate release, a pathological hallmark implicated in a variety of neurological and psychiatric disorders.[1][3] Its ability to penetrate the blood-brain barrier and be systemically active has made it a valuable tool in preclinical research.[1] This review synthesizes the current understanding of LY379268, focusing on its pharmacological profile, signaling mechanisms, and therapeutic potential in schizophrenia, anxiety, Parkinson's disease, and substance abuse, supported by quantitative data and detailed experimental insights.

Pharmacological Profile

LY379268 demonstrates high affinity and potency for human mGlu2 and mGlu3 receptors, with over 80-fold selectivity against Group I and Group III mGlu receptors.[4] It shows no significant activity at ionotropic glutamate receptors (NMDA, AMPA, kainate) or other human mGlu receptors such as mGlu1a, 4a, 5a, or 7a.[5][6]

Table 1: Receptor Binding Affinity and Potency of LY379268

| Receptor Target | Parameter | Value | Reference |

|---|---|---|---|

| Human mGlu2 | EC50 | 2.69 nM | [4][6] |

| Human mGlu3 | EC50 | 4.48 nM | [4][6] |

| Rat mGlu2 | Ki | 14.1 ± 1.4 nM | [5] |

| Rat mGlu3 | Ki | 5.8 ± 0.64 nM |[5] |

Core Signaling Pathways

Activation of mGlu2/3 receptors by LY379268 initiates several key intracellular signaling cascades. The primary mechanism involves coupling to Gi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of voltage-gated calcium channels, ultimately reducing neurotransmitter release.

References

- 1. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist LY379268 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LY-379,268 - Wikipedia [en.wikipedia.org]

- 3. The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 5. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Neuroprotective Role of LY379268: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY379268, a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), has demonstrated significant neuroprotective effects across a range of preclinical models of neurological disorders. This technical guide synthesizes the current understanding of LY379268's role in neuroprotection, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining experimental methodologies. The primary neuroprotective mechanism of LY379268 is attributed to its ability to attenuate excessive glutamate release, thereby mitigating excitotoxicity, a common pathway in many neurodegenerative conditions.[1][2][3] Furthermore, emerging evidence points to its role in modulating oxidative stress, inhibiting apoptosis, and influencing the expression of neurotrophic factors.[1][4][5][6] This document aims to provide a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.